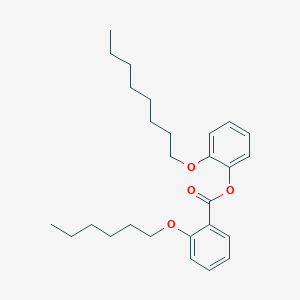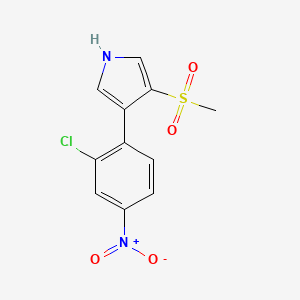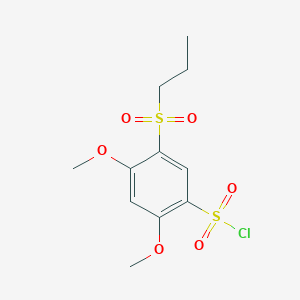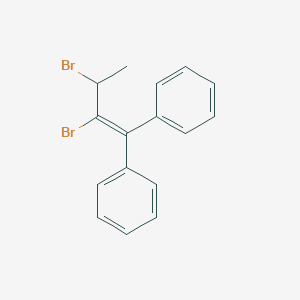![molecular formula C20H42O3 B14406409 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL CAS No. 86008-07-3](/img/structure/B14406409.png)
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, which is further substituted with a pentadecyloxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with 2-(pentadecyloxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Benzyloxy)ethoxy)propan-1-ol: Similar structure but with a benzyloxy group instead of a pentadecyloxy group.
1-Propanol, 3-ethoxy-: A simpler analog with an ethoxy group instead of a pentadecyloxyethoxy group.
Uniqueness
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules.
Propiedades
Número CAS |
86008-07-3 |
|---|---|
Fórmula molecular |
C20H42O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
3-(2-pentadecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-20-23-18-15-16-21/h21H,2-20H2,1H3 |
Clave InChI |
HJYWQVVXRYJBGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCOCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)


![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)

![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)

![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)


![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)


